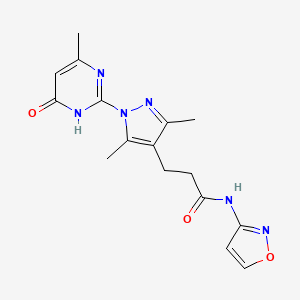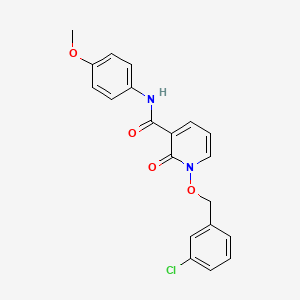![molecular formula C24H23N3O3 B2593858 N-(2,3-二甲苯基)-2-(7-乙氧基-5-氧代苯并[b]-1,8-萘啶-10(5H)-基)乙酰胺 CAS No. 894546-82-8](/img/structure/B2593858.png)
N-(2,3-二甲苯基)-2-(7-乙氧基-5-氧代苯并[b]-1,8-萘啶-10(5H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Design and Pharmacology
HMS1640O10: has potential applications in drug design and pharmacology due to its structural complexity and chemical properties. The compound’s ability to form stable interactions with biological targets can be exploited in the development of new medications. For instance, its docking and interaction with proteins like Ampicillin-CTX-M-15 suggest its potential role in combating bacterial resistance .
Organic Light-Emitting Diodes (OLEDs)
Derivatives of HMS1640O10 could be used as emissive materials in OLEDs. The compound’s structure allows for the possibility of high stability, lifetime, and luminescence quantum yield, which are crucial for the performance efficiency of OLEDs . This could lead to advancements in display technologies and eco-friendly solid-state lighting.
Supramolecular Chemistry
The compound’s ability to form various intermolecular interactions, including hydrogen bonding and π-ring interactions, makes it a candidate for studying supramolecular assemblies. Such studies can provide insights into the stabilization mechanisms of molecular aggregates, which have implications in material science and nanotechnology .
Quantum Chemistry
HMS1640O10: can be analyzed using quantum chemistry methods to investigate its electronic properties. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are of particular interest for understanding its reactivity and interactions with other molecules .
Analytical Chemistry
The compound’s unique structure could be utilized in the development of analytical reagents. Its ability to react with various functional groups makes it a versatile tool for detecting and quantifying substances in complex mixtures .
Synthesis of Bioactive Compounds
HMS1640O10: can serve as a building block for synthesizing a range of heterocyclic and bioactive compounds. Its reactivity with different chemical groups can lead to the creation of new molecules with potential therapeutic effects .
Material Science
The compound’s molecular interactions and stability under different conditions make it a subject of interest in material science. It could contribute to the development of new materials with specific mechanical, optical, or thermal properties .
Chemotherapy Research
Given its structural similarity to compounds with known anticancer activities, HMS1640O10 could be explored for its efficacy in chemotherapy. Research in this area could lead to the discovery of new anticancer agents .
作用机制
Target of Action
It is known that 1,8-naphthyridine derivatives have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties . They have also shown good HIV-1 integrase inhibitor profiles and cytotoxicity .
Mode of Action
They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, changing the DNA conformation, and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .
Biochemical Pathways
Given the broad biological activities of 1,8-naphthyridine derivatives, it can be inferred that multiple pathways could be impacted, particularly those related to inflammation, malaria, fungal infections, bacterial infections, and hiv-1 integrase inhibition .
Result of Action
Based on the known activities of 1,8-naphthyridine derivatives, it can be inferred that the compound may have potential effects on cellular processes such as dna replication and transcription, potentially leading to the suppression of cell growth .
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-4-30-17-10-11-21-19(13-17)23(29)18-8-6-12-25-24(18)27(21)14-22(28)26-20-9-5-7-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVKYMBWXJBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)


![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)




![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

